molecular formula C33H26N2O6 B15470230 1H-Isoindole-1,3(2H)-dione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl- CAS No. 54395-51-6

1H-Isoindole-1,3(2H)-dione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-

Cat. No.: B15470230
CAS No.: 54395-51-6
M. Wt: 546.6 g/mol
InChI Key: YNXLQLKLFXTKDM-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl- This compound belongs to the isoindole-1,3-dione family, characterized by a bicyclic aromatic structure with two ketone groups. The substituents—4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)] and methyl groups—suggest a branched, oxygen-rich framework. Such derivatives often exhibit applications in materials science or pharmaceuticals due to their aromaticity and functional group versatility . Notably, isoindole-diones are frequently studied for their biological activity, though toxicity profiles vary significantly with substituents .

Properties

CAS No.

54395-51-6

Molecular Formula

C33H26N2O6

Molecular Weight

546.6 g/mol

IUPAC Name

2-methyl-4-[4-[2-[4-(2-methyl-1,3-dioxoisoindol-4-yl)oxyphenyl]propan-2-yl]phenoxy]isoindole-1,3-dione

InChI

InChI=1S/C33H26N2O6/c1-33(2,19-11-15-21(16-12-19)40-25-9-5-7-23-27(25)31(38)34(3)29(23)36)20-13-17-22(18-14-20)41-26-10-6-8-24-28(26)32(39)35(4)30(24)37/h5-18H,1-4H3

InChI Key

YNXLQLKLFXTKDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)N(C3=O)C)C4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)N(C6=O)C

Origin of Product

United States

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Isoindole-1,3(2H)-dione, specifically the derivative with the structure 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-, exhibits potential therapeutic properties that merit detailed exploration.

The compound is characterized by its unique molecular structure and physical properties. Below is a summary of its chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄
Molecular Weight318.35 g/mol
Density1.533 g/cm³
Boiling Point373.2 °C
Flash Point179.5 °C

Research indicates that isoindole derivatives can interact with various biological targets, including:

  • Cyclooxygenase Enzymes (COX-1 and COX-2) : These compounds exhibit inhibitory activity against COX enzymes, which are crucial in the inflammatory response. Some derivatives have shown a higher selectivity for COX-2 compared to COX-1, making them potential candidates for anti-inflammatory drugs without the gastrointestinal side effects associated with non-selective NSAIDs .
  • Antioxidant Activity : The compounds have demonstrated the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Biological Studies

A number of studies have evaluated the biological activity of this compound and its derivatives:

  • Inhibition of COX Enzymes : A study reported that several isoindole derivatives showed significant inhibition of COX-2, with some compounds surpassing the efficacy of meloxicam, a standard anti-inflammatory medication. The calculated affinity ratios for COX-2/COX-1 indicated promising selectivity profiles for certain derivatives .
  • Cytotoxicity Assessment : In vitro assays revealed that the tested compounds exhibited no cytotoxic effects at concentrations up to 90 µM, suggesting a favorable safety profile for further development .
  • Pharmacokinetic Properties : Using bioinformatics tools, researchers predicted favorable pharmacokinetic profiles for these compounds, including good intestinal absorption and blood-brain barrier permeability, which are essential for CNS-targeted therapies .

Case Studies

Case Study 1 : A derivative of isoindole was tested for its anti-inflammatory properties in animal models. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in treating inflammatory diseases .

Case Study 2 : Another study focused on the neuroprotective effects of isoindole derivatives in models of Alzheimer’s disease. The compounds were found to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation, highlighting their potential as therapeutic agents in neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with key analogs from the evidence, focusing on molecular structure, physical properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Toxicity
Target Compound Not provided Inferred* ~500–600 (estimated) 4,4'-(1-methylethylidene)bis(phenyleneoxy), 2-methyl Likely non-agricultural (no banned substituents); potential use in polymers or coatings.
Captan 133-06-2 C₉H₈Cl₃NO₂S 300.59 Trichloromethylthio, tetrahydroisoindole-dione Fungicide; carcinogenic, toxic by inhalation, skin sensitizer .
Pomalidomide 19171-19-8 C₁₃H₁₁N₃O₄ 273.24 4-amino-2-(2,6-dioxo-3-piperidinyl) Anticancer drug (IMiD class); modulates immune response .
5,5'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[2-phenyl-isoindole-dione] 54395-44-7 C₃₄H₂₀N₂O₆ 552.53 Biphenyl-oxy, phenyl Unspecified; likely used in high-performance polymers .
2-[4-(4-Methoxybenzoyl)phenyl]-1H-isoindole-1,3(2H)-dione 106075-79-0 C₂₃H₁₇NO₄ 371.39 4-methoxybenzoyl, phenyl Potential photochemical or optoelectronic applications .
5,5'-Carbonylbis[2-(4-acetylphenyl)-isoindole-dione] CHEMBL260982 C₃₂H₂₀N₂O₇ 544.51 Carbonyl, 4-acetylphenyl Intermediate in organic synthesis; possible use in dyes .

*Note: The target compound’s molecular formula is estimated based on substituents. For example, replacing "biphenyl" in CAS 54395-44-7 with "methylethylidene-phenyleneoxy" would increase molecular weight.

Toxicity and Regulatory Status

  • Captan: Banned in agriculture due to carcinogenicity and environmental persistence .
  • Target Compound: Lacks halogenated or sulfur-containing groups (unlike Captan), suggesting lower toxicity. No regulatory restrictions reported.

Physical Property Trends

  • Molecular Weight : Higher molecular weights (e.g., 544.51 g/mol for carbonylbis derivatives) correlate with higher melting points and lower volatility .
  • Polar Groups : Acetyl or methoxy substituents increase polarity, improving solubility in organic solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing derivatives of 1H-isoindole-1,3(2H)-dione with bis(aryloxy) substituents?

  • Methodology : Microwave-assisted synthesis (MAS) has proven efficient for bisimide derivatives. For example, bisimides with aryloxy linkages are synthesized using catalytic ionic liquids (e.g., [BPy]PF6) under microwave irradiation (120–140°C, 30–60 min), achieving yields >85%. Key steps include:

  • Step 1 : Nucleophilic substitution of phthalimide precursors with aromatic diols.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Validation : Confirm regiochemistry via 1H^1H-NMR (e.g., splitting patterns for methyleneoxy protons) and IR (C=O stretching at ~1770 cm1^{-1}) .

Q. How can spectroscopic techniques resolve structural ambiguities in substituted isoindole-diones?

  • Data Interpretation :

  • 13C^{13}C-NMR : Carboxyimide carbons resonate at δ 168–172 ppm, while aromatic carbons (bis-phenyleneoxy groups) appear at δ 115–135 ppm.
  • MS (EI) : Molecular ion peaks (e.g., m/z 428 for C24_{24}H16_{16}N2_2O6_6) and fragmentation patterns (loss of methyl/isopropylidene groups) validate molecular weight .
    • Challenge : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .

Advanced Research Questions

Q. What strategies mitigate discrepancies in pharmacological data for isoindole-diones with similar substituents?

  • Case Study : Compound F (N-substituted isoindole-dione) showed COX-2 inhibition (IC50_{50} = 0.8 µM) but no anti-edematous activity in vivo. Contradictions arise due to:

  • Pharmacokinetic factors : Poor solubility (logP > 5) limits bioavailability.
  • Experimental design : Use hybrid models (e.g., adjuvant-induced arthritis in rats) to distinguish between COX-dependent and COX-independent effects .
    • Solution : Pair in vitro assays (e.g., COX inhibition) with pharmacokinetic profiling (e.g., Caco-2 permeability) to prioritize lead compounds .

Q. How can molecular docking guide the design of isoindole-diones targeting cancer-related proteins?

  • Protocol :

  • Step 1 : Perform homology modeling (e.g., BRCA1/BRCA2) using SWISS-MODEL.
  • Step 2 : Dock isoindole-diones into active sites (AutoDock Vina) with flexible side chains.
  • Step 3 : Validate poses via MD simulations (GROMACS) to assess binding stability.
    • Example : A triazole-isoindole hybrid showed ΔG = −9.2 kcal/mol for BRCA1, correlating with in vitro cytotoxicity (IC50_{50} = 12 µM in MCF-7 cells) .

Q. What role do substituent electronic effects play in modulating the antioxidant activity of isoindole-diones?

  • Mechanistic Insight : Electron-withdrawing groups (e.g., acetyl, sulfonyl) enhance radical scavenging (DPPH assay) by stabilizing phenoxyl radicals. For instance:

  • 4-Carboxyphenyl derivatives : IC50_{50} = 18 µM (vs. ascorbic acid: IC50_{50} = 15 µM).
  • Methyl-substituted analogs : IC50_{50} = 45 µM due to reduced resonance stabilization .
    • Experimental Validation : Combine cyclic voltammetry (Epa_{pa} ~ 0.6 V vs. Ag/AgCl) with DFT calculations (HOMO-LUMO gaps) to quantify electron-donating capacity .

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